molecular formula C15H12N2O2S B2933806 N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide CAS No. 942002-80-4

N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide

Cat. No. B2933806
CAS RN: 942002-80-4
M. Wt: 284.33
InChI Key: AAAFCENGELOZHL-UHFFFAOYSA-N
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Description

“N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide” is a compound that contains a benzothiazole ring. Benzothiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Benzothiazole derivatives have been found to exhibit diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide” are not available in the retrieved papers, it’s known that thiazoles are highly reactive molecules and extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Future Directions

Benzothiazole nucleus is an important structural motif in medicinal chemistry for the search of new anti-tubercular compounds . Therefore, various analogues of benzothiazole, including “N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide”, could be synthesized and evaluated for their biological activities in future studies .

properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c18-15(9-19-12-4-2-1-3-5-12)17-11-6-7-14-13(8-11)16-10-20-14/h1-8,10H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAAFCENGELOZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide

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